(3-Nitrophenyl)-[4-(4-phenylthiazol-2-yl)-piperazin-1-yl]methanone
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Overview
Description
(3-Nitrophenyl)-[4-(4-phenylthiazol-2-yl)-piperazin-1-yl]methanone is a complex organic compound that features a nitrophenyl group, a phenylthiazole moiety, and a piperazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Nitrophenyl)-[4-(4-phenylthiazol-2-yl)-piperazin-1-yl]methanone typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting a suitable thioamide with a haloketone under acidic conditions.
Attachment of the Piperazine Ring: The phenylthiazole intermediate is then reacted with piperazine in the presence of a base such as potassium carbonate.
Introduction of the Nitrophenyl Group: Finally, the nitrophenyl group is introduced through a nucleophilic substitution reaction using a nitrophenyl halide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(3-Nitrophenyl)-[4-(4-phenylthiazol-2-yl)-piperazin-1-yl]methanone undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with palladium on carbon or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often use bases like sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
(3-Nitrophenyl)-[4-(4-phenylthiazol-2-yl)-piperazin-1-yl]methanone has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials.
Mechanism of Action
The mechanism of action of (3-Nitrophenyl)-[4-(4-phenylthiazol-2-yl)-piperazin-1-yl]methanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.
Comparison with Similar Compounds
Similar Compounds
(3-Nitrophenyl)-[4-(4-phenylthiazol-2-yl)-piperazin-1-yl]methanone: shares structural similarities with other compounds containing nitrophenyl, thiazole, and piperazine moieties.
1-(4-Fluorophenyl)piperazine: A compound with a similar piperazine ring but different substituents.
3-Benzyl-5-bromo-N-(2-chloro-4-nitrophenyl)-2-hydroxybenzamide: Another compound with a nitrophenyl group and a piperazine ring.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C20H18N4O3S |
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Molecular Weight |
394.4 g/mol |
IUPAC Name |
(3-nitrophenyl)-[4-(4-phenyl-1,3-thiazol-2-yl)piperazin-1-yl]methanone |
InChI |
InChI=1S/C20H18N4O3S/c25-19(16-7-4-8-17(13-16)24(26)27)22-9-11-23(12-10-22)20-21-18(14-28-20)15-5-2-1-3-6-15/h1-8,13-14H,9-12H2 |
InChI Key |
UZBZFYIOHDJAOX-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=NC(=CS2)C3=CC=CC=C3)C(=O)C4=CC(=CC=C4)[N+](=O)[O-] |
Origin of Product |
United States |
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